Scientific Field: Materials Science
Application Summary: 2,4-Dihydroxybenzophenone is used in the growth of organic single crystals for nonlinear optical applications.
Methods of Application: The organic 2,4-dihydroxybenzophenone single crystals were grown by the slow evaporation solution growth technique.
Scientific Field: Chemistry
Application Summary: 2,4-Dihydroxybenzophenone is studied for its ultraviolet absorption properties.
Methods of Application: Nine compounds of 2,4-dihydroxy dibenzophenone with different substituents were prepared by a solvent-free reaction of benzoyl chloride.
Scientific Field: Textile Industry
Application Summary: 2,4-Dihydroxybenzophenone is used in the synthesis of novel mordent and disperse azo dyes.
Methods of Application: The dyes were prepared by the coupling of various diazo solutions of aromatic amines with 2,4-dihydroxybenzophenone.
Scientific Field: Optics
Application Summary: 2,4-Dihydroxybenzophenone is expected to be a possible material for optical limiters-driven laser safety devices.
Methods of Application: The organic 2,4-dihydroxybenzophenone single crystal was grown by the slow evaporation technique.
Scientific Field: Cosmetics
Application Summary: 2,4-Dihydroxybenzophenone is used as ultraviolet light stabilizers in cosmetic formulations.
Scientific Field: Laboratory Research
Application Summary: 2,4-Dihydroxybenzophenone is used as a laboratory chemical.
Scientific Field: Medical Research
Application Summary: 4,4‘-Dihydroxybenzophenone-2,4-dinitrophenylhydrazone (A-007), a compound related to 2,4-Dihydroxybenzophenone, has shown anticancer properties.
Application Summary: 2,4-Dihydroxybenzophenone is used to study the UV absorption performance.
Application Summary: 2,4-Dihydroxybenzophenone is used to test the dyeing rate on cotton fabric and polyester.
Methods of Application: Nine compounds of 2,4-dihydroxy dibenzophenone with different substituents were synthesized and their ultraviolet absorption performance and UV resistance of cotton fabric and polyester analyzed.
Results: The dyeing rate of each compound on cotton fabric and polyester were tested, respectively.
2,4-Dihydroxybenzophenone is an organic compound with the molecular formula C₁₃H₁₀O₃ and a molecular weight of 214.22 g/mol. It appears as a yellow crystalline powder and is known for its ultraviolet light-absorbing properties. This compound is primarily synthesized from resorcinol and benzoyl chloride or benzoic acid under specific reaction conditions, often utilizing Friedel-Crafts catalysts such as aluminum chloride or zinc chloride to enhance yield and purity .
The mechanism of action of 2,4-Dihydroxybenzophenone depends on the specific application. Here are two potential areas of interest:
The synthesis of 2,4-dihydroxybenzophenone typically involves the reaction of resorcinol with benzoyl chloride in an anhydrous environment. The reaction can be represented as follows:
In addition, the compound can be produced via an uncatalyzed reaction in hydroxylic solvents or benzene, yielding up to 90% efficiency . Various solvents and catalysts can influence the reaction conditions, affecting both yield and purity .
2,4-Dihydroxybenzophenone exhibits various biological activities. Notably, it has been shown to stimulate osteoblast differentiation and mitigate osteoporosis by activating the β-catenin pathway. This activation enhances the expression of crucial osteogenic markers such as RUNX2, OSX, and alkaline phosphatase (ALP) . Furthermore, it has been identified as a potential endocrine disruptor due to its estrogenic activity, raising concerns regarding its ecological impact and human health risks .
Several methods exist for synthesizing 2,4-dihydroxybenzophenone:
These methods vary in complexity and efficiency, with vacuum distillation offering a commercially viable route for high-purity yields.
2,4-Dihydroxybenzophenone is widely utilized in various industries:
Research indicates that 2,4-dihydroxybenzophenone interacts with various biological systems, primarily through its endocrine-disrupting properties. Studies have demonstrated its potential to affect hormonal pathways, raising concerns about its use in consumer products that may lead to human exposure . Additionally, its capacity to stimulate osteoblast differentiation suggests potential therapeutic applications in bone health.
Several compounds share structural similarities with 2,4-dihydroxybenzophenone. Here is a comparison highlighting their uniqueness:
Compound Name | Structure Similarity | Unique Properties |
---|---|---|
Benzophenone | Yes | Commonly used as a UV filter; less hydrophilic |
Hydroxybenzophenone | Yes | Exhibits different hydroxyl group positioning |
2-Hydroxy-4-methoxybenzophenone | Yes | Contains a methoxy group; alters solubility properties |
Benzylideneacetone | No | Different functional groups; used in flavoring |
Each of these compounds has distinct properties that affect their applications and interactions within biological systems.
Early manufacturing of 2,4-dihydroxybenzophenone relies on Lewis-acid activation of an acylating partner in the presence of anhydrous zinc chloride. Two industrially relevant variants are in use:
Entry | Acylating partner | Medium / modality | Typical temperature (°C) | Zinc chloride to resorcinol (mole ratio) | Reaction time | Isolated yield | Product purity | Source |
---|---|---|---|---|---|---|---|---|
A | Benzoyl chloride | Solvent-free, microwave irradiation | 50–55 | 1 : 1 | 55 s | 70% | m.p. 145 °C [1] | 23 |
B | Benzonitrile (Hoesch reaction) | Slurry, HCl saturated | 25–50 | 0.5 : 1 | 8 h | 93.3% | 97% by HPLC [2] | 14 |
C | Benzoyl chloride | Conventional batch, ZnCl₂ pre-charged | 50 | 1 : 1 | 30 min (microwave) | 12–18% | — [3] | 4 |
Mechanistic studies show that zinc chloride coordinates to the carbonyl or nitrile, generating a strongly electrophilic acylium species that undergoes para-selective acylation of resorcinol [3] [2]. Although entry B demonstrates excellent yields, all zinc-mediated routes share two persistent problems:
Process intensification has largely displaced zinc chloride from modern plants. The benchmark technology employs an aqueous N-methyl-2-pyrrolidone (NMP) reaction medium together with benzotrichloride as the acyl donor:
Parameter | Typical range | Industrial example | Result |
---|---|---|---|
NMP content in water | 20–50 wt % | 333 mL NMP in 1.1 L total [4] | Maintains single-phase kinetics and suppresses tar formation [4] |
Temperature | 40–50 °C | 45 °C for 3–4 h [4] | Avoids resorcinol degradation [4] |
Resorcinol : benzotrichloride | 1 : 1.05 | 3.53 mol : 3.90 mol [4] | Ensures near-quantitative conversion |
Metal catalyst | None | — | Eliminates zinc waste [4] |
Isolated crude yield | 96% [4] | Golden-yellow cake | |
After vacuum distillation | 94% overall; m.p. 145–146 °C; colourless crystals [4] | UV-grade quality |
Further optimisation with cationic phase-transfer agents (e.g., 0.4 g octadecyltrimethylammonium bromide per 0.1 mol scale) lifts the assay to 99.4% and the isolated yield to 95.7%, while still operating in water as the only bulk solvent [5].
NMP offers three decisive advantages over zinc-based routes:
Once the crude product separates as a solid, two purification paths dominate commercial practice.
Criterion | Vacuum distillation | Multi-stage crystallisation |
---|---|---|
Principle | Melt crude at 150–250 °C under ≤60 mm Hg and distil above its m.p. (normally 180–185 °C, 1 mm Hg) [4] | Re-dissolve in hot ethanol or acetone; cool, filter; optionally recover second crop from mother liquor [6] [7] |
Typical single-pass purity | ≥99% (colourless crystals) [4] | 97–98% first crop; ≤95% second crop [7] |
Overall recovery | 92–96% [4] | 80–85% after two crops [7] |
Removal of colour bodies | Quantitative—resorcinolbenzein and 6-hydroxy-9-phenyl-3H-xanthen-3-one remain in still bottom [4] | Requires activated clay or carbon treatment; not fully effective against xanthenes [8] |
Solvent demand | None beyond initial melt | 6–10 L ethanol kg⁻¹ product typical [6] |
Capital intensity | Wiped-film or short-path still; moderate | Standard crystallisers; low |
Plants producing cosmetic-grade material invariably select vacuum distillation because it achieves colourless product in one step and permits easy recovery of unreacted benzotrichloride for recycle [4]. Crystallisation remains attractive for small campaigns where high-vacuum equipment is unavailable, but second-crop solids must be blended cautiously to avoid diminishing overall assay [7].
Large-scale campaigns (>5 t batch) reveal several bottlenecks:
Issue | Root cause | Mitigation strategy | Source |
---|---|---|---|
Zinc chloride sludge (≥1 t t⁻¹ product) | Stoichiometric ZnCl₂ in traditional routes | Switch to NMP process; if ZnCl₂ used, implement ion-exchange recovery [2] [4] | 14 17 |
Coloured xanthone impurities | Secondary condensation of resorcinol with benzotrichloride or oxidised intermediates | Maintain <55 °C during addition; adopt vacuum distillation to separate high-boiling pigments [4] | 17 |
Hydrogen chloride venting | Hoesch variant saturates slurry with HCl gas | Use scrubbers or operate in closed-loop with aqueous caustic; NMP media partially neutralises acid in situ [2] [4] | 14 17 |
Energy load of melt distillation | Latent heat at 180 °C under vacuum | Integrate multi-effect vapour compression or recycle condenser heat; batch productivity >6 kg h⁻¹ m⁻² achievable [4] | 17 |
Losses in crystallisation filtrate | Solubility of product in hot solvent (~10 g L⁻¹ at 60 °C) | Concentrate mother liquor, perform second-crop crystallisation, but segregate due to lower purity [7] | 11 |
Process chemists increasingly favour the aqueous NMP route combined with wiped-film vacuum purification. This configuration delivers >94% isolated yield, ≥99% purity and a >40% reduction in effluent mass relative to zinc-chloride Friedel–Crafts technology, meeting the tighter colour and sustainability specifications demanded by polymer and personal-care markets [4] [5].
2,4-Dihydroxybenzophenone demonstrates exceptional ultraviolet light stabilization capabilities through a sophisticated intramolecular hydrogen bonding mechanism [1] [2]. The compound operates by forming a stable six-membered chelating ring between the hydroxyl hydrogen on the benzene ring and the adjacent carbonyl oxygen atom [3] [4]. This intramolecular hydrogen bond is fundamental to its UV absorption and energy dissipation properties [5] [6].
When exposed to ultraviolet radiation, the compound undergoes photoinduced intramolecular proton transfer, which serves as an efficient mechanism for radiationless decay from the excited singlet state [7]. The UV absorption occurs primarily in the 260-350 nanometer range, with maximum absorption at 327 nanometers that can extend to 356 nanometers with appropriate substitution [1] [8]. The extinction coefficient ranges from 41 to 54, varying with substituent modifications [1].
The stabilization mechanism proceeds through thermal vibration when UV energy is absorbed, causing the hydrogen bond to be destroyed and the chelating bond to open [3]. This process converts harmful UV rays into harmless heat energy, which is then released [3] [4]. The molecular structure subsequently returns to its original stabilized state, allowing the compound to function continuously as a UV absorber [1] [2].
Density functional theory calculations have revealed that substituent groups significantly affect the strength of intramolecular hydrogen bonding [5] [6]. Electron-withdrawing groups such as halogens, cyanide (-CN), and nitro (-NO₂) groups increase hydrogen bond strength, while electron-donating groups like dimethylamino (-N(CH₃)₂) and methoxy (-OCH₃) groups decrease bond strength [5] [9]. The substitution position also influences effectiveness, with substituents at the Y-position exerting greater effects on hydrogen bonding than those at the X-position [5].
The compound exhibits excellent compatibility with various polymer systems, including polyethylene, polypropylene, polyvinyl chloride, and acrylonitrile butadiene styrene [10] [2]. Recommended dosage levels range from 0.2-0.5% by weight depending on the polymer type, providing effective UV protection while maintaining mechanical properties [10].
2,4-Dihydroxybenzophenone serves crucial functions in photoresistant coating formulations and as a polymeric additive for enhanced material durability [11] [12]. In photoresist applications, the compound functions as a photoactive component that can be incorporated into coating compositions for controlled photopolymerization processes [11] [13].
The compound demonstrates superior performance in automotive coatings, where it provides enhanced gloss retention compared to conventional benzophenone [14]. Unlike standard benzophenone, which is volatile and can evaporate from coating surfaces, 2,4-dihydroxybenzophenone exhibits low volatility, ensuring long-term stability and sustained UV protection [14]. This characteristic is particularly important for architectural coatings requiring extended outdoor durability [14].
In powder coating applications, the compound provides thermal stability and UV absorption capabilities that enable high-temperature processing while maintaining protective properties [15]. The material shows excellent compatibility with various coating formulations and contributes to reduced maintenance requirements for treated surfaces [15].
Fabric coating applications benefit from the compound's ability to provide multi-functional properties, including UV resistance and water repellency [16] [17]. Research has demonstrated that 2,4-dihydroxybenzophenone can be anchored to textile fibers, improving both functional properties and antibacterial characteristics [16].
The compound's integration into polymeric systems as an additive has been enhanced through covalent incorporation strategies. Click chemistry approaches have enabled the synthesis of PVC-based UV absorbers where benzophenone derivatives are covalently attached to the polymer backbone [18] [19]. This approach prevents small molecule migration and provides sustained UV protection without degradation even after 200 hours of UV exposure [18] [19].
Encapsulation techniques using mesoporous silica have demonstrated improved UV protection retention capability and reduced skin penetration for benzophenone derivatives [20]. These encapsulated systems show approximately 2 times higher sun protection factor values and about 7-8 times higher protection retention capability after three months compared to free compounds [20].
2,4-Dihydroxybenzophenone serves as a versatile precursor for synthesizing polymerizable monomers that incorporate UV-absorbing functionality directly into polymer chains [21] [19] [22]. This approach addresses the fundamental limitation of traditional UV absorber additives, which can migrate from polymer matrices over time, reducing long-term effectiveness [19] [23].
Glycidyl methacrylate reactions with 2,4-dihydroxybenzophenone produce benzophenone methacrylate (BPMA) monomers that can be copolymerized with styrene to create UV-resistant polymeric materials [21]. These covalently incorporated systems demonstrate significant UV-resistant enhancement compared to polymer blends containing free UV absorbers [21].
Emulsion copolymerization techniques have been successfully employed to synthesize poly(styrene-co-BPMA) materials where the benzophenone functionality is permanently bound to the polymer backbone [21]. These materials show enhanced UV-resistant performance and eliminate migration concerns associated with traditional additive approaches [21].
Sol-gel processing methods enable the creation of silica-encapsulated systems that provide reduced skin penetration while maintaining UV absorption efficacy [20]. These hybrid materials demonstrate 2 times higher SPF retention compared to conventional formulations [20].
Hydrosilylation reactions between polyhydromethylsiloxane and allyloxy-substituted benzophenone derivatives create functional polysiloxanes with pendant UV-absorbing groups [17]. These materials exhibit intensive ultraviolet absorption and are particularly effective for fabric treatment applications [17].
Click chemistry methodologies represent the most advanced approach for creating polymerizable UV absorbers [18] [19]. Copper-catalyzed Huisgen cycloaddition reactions between azide-functionalized polymers and alkynyl-substituted benzophenone derivatives produce UV-absorbing polymers with exceptional photostability [18] [19]. These materials show no degradation or small molecule release even after extended UV exposure periods [18].
Friedel-Crafts acylation reactions provide another synthetic route for creating polymerizable UV absorbers [24]. These methods enable the preparation of UV-light-absorbing polymers suitable for educational and research applications [24].
The polymerizable monomer approach offers several advantages: prevention of UV absorber leaching, enhanced long-term stability, improved compatibility with polymer processing, and sustained UV protection throughout material lifetime [19] [23]. These characteristics make polymerizable benzophenone derivatives particularly valuable for applications requiring long-term UV stability, such as automotive components, outdoor furniture, and architectural materials [19].
2,4-Dihydroxybenzophenone (BP-1) demonstrates distinct performance characteristics when compared to other benzophenone derivatives commonly used in UV protection applications [25] [26] [27]. Comparative spectroscopic studies reveal significant differences in absorption properties, thermal stability, and application suitability among various benzophenone compounds [25] [28].
2-Hydroxy-4-methoxybenzophenone (BP-3) exhibits broader spectrum absorption covering both UVA and UVB ranges but shows higher volatility compared to 2,4-dihydroxybenzophenone [25] [29]. Phototoxicity assessments indicate that BP-1 demonstrates phototoxic activity under UVA+ conditions, while BP-3 and BP-4 remain non-phototoxic under similar exposure conditions [29]. However, all three compounds maintain low-risk profiles under UVB+ conditions [29].
2,2',4,4'-Tetrahydroxybenzophenone (BP-2) provides enhanced UV absorption due to multiple hydroxyl group functionality but requires higher concentrations to achieve equivalent protection levels [25] [28]. The additional hydroxyl groups contribute to stronger intramolecular hydrogen bonding but may also increase molecular complexity and manufacturing costs [25].
2-Hydroxy-4-n-octyloxybenzophenone (BP-12) offers superior thermal stability and reduced migration characteristics due to its higher molecular weight and extended alkyl chain [2] [25]. This derivative demonstrates excellent performance in automotive applications where high-temperature stability and long-term durability are essential [2] [3]. The absorption range of 270-340 nanometers provides strong UV protection with minimal color contribution [2].
5-Chloro-2-hydroxybenzophenone (BP-7) exhibits unique photochemical properties, including singlet oxygen generation capability [25] [28]. This characteristic makes it suitable for specialized photosensitization applications but may limit its use in conventional UV protection where photostability is prioritized [25].
Molecular modeling studies using density functional theory calculations reveal that benzophenone derivatives with ortho-substitution lead to absorption in the UVA spectral region, while para-substitution results in UVB range absorption [27]. The oscillator strength increases with disubstitution at para positions, enhancing absorption intensity [27].
Performance in hydrogel applications shows that benzophenone absorbers cannot provide cutoff wavelengths higher than benzotriazole absorbers [30]. Covalently bondable benzophenone UV absorbers in poly(2-hydroxyethyl methacrylate) systems demonstrate leaching issues at concentrations below 5% w/w, with up to 8% remaining unpolymerized [30].
Environmental fate studies indicate varying photodegradation rates among benzophenone derivatives [31] [32]. 2,4-Dihydroxybenzophenone exhibits accelerated degradation under UV365nm irradiation due to singlet oxygen generation by photodegradation products [31]. This self-accelerated photodegradation mechanism involves aromatic ketone intermediates that can be excited to activated triplet states [31].
Synergistic effects with hindered amine light stabilizers (HALS) show that benzophenone-type UV absorbers demonstrate remarkable synergism compared to other UV absorber classes [33]. The synergistic order for preventing photooxidation follows: benzotriazole > phenyl salicylate > benzophenone [33]. This synergism results from regeneration of UV absorbers from quinone intermediates formed during peroxy radical scavenging reactions [33].
Comparative cost analysis indicates that 2,4-dihydroxybenzophenone offers excellent value as a basic structure with good compatibility and low manufacturing costs [1] [2]. While specialized derivatives like BP-12 provide enhanced performance characteristics, they typically command higher prices due to increased synthetic complexity [2] [3].
Irritant